2-(3-Methyl-4-{[1-(2-methylpropyl)aziridin-2-yl]methoxy}phenyl)pyridine
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Description
The compound “2-[3-Methyl-4-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]phenyl]pyridine” is an organic molecule that contains an aziridine ring (a three-membered ring with one nitrogen and two carbon atoms), a pyridine ring (a six-membered ring with one nitrogen and five carbon atoms), and a phenyl group (a six-membered carbon ring attached as a substituent) .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The aziridine ring, in particular, is known for its reactivity due to the strain of the three-membered ring .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The aziridine ring could potentially be opened under certain conditions, and reactions could also occur at the phenyl or pyridine rings .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the nature of its functional groups. For example, it might have certain solubility characteristics due to the presence of the polar pyridine ring .Future Directions
Properties
IUPAC Name |
2-[3-methyl-4-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]phenyl]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O/c1-14(2)11-21-12-17(21)13-22-19-8-7-16(10-15(19)3)18-6-4-5-9-20-18/h4-10,14,17H,11-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEDNFYGQIWJKCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC=CC=N2)OCC3CN3CC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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